molecular formula C10H12N2O2S B3060138 N-(2-Cyanophenyl)-N-ethylmethanesulfonamide CAS No. 1820618-40-3

N-(2-Cyanophenyl)-N-ethylmethanesulfonamide

Cat. No.: B3060138
CAS No.: 1820618-40-3
M. Wt: 224.28
InChI Key: TWKKEMVIOPCQFR-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a 2-cyanophenyl group linked to a methanesulfonamide moiety with an ethyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₃N₂O₂S, and its molecular weight is 253.30 g/mol . The compound is identified by CAS number 1820618-40-3 and is commercially available with a purity of 96% .

Properties

IUPAC Name

N-(2-cyanophenyl)-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-3-12(15(2,13)14)10-7-5-4-6-9(10)8-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKKEMVIOPCQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247646
Record name Methanesulfonamide, N-(2-cyanophenyl)-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820618-40-3
Record name Methanesulfonamide, N-(2-cyanophenyl)-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820618-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(2-cyanophenyl)-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 2-cyanophenylamine with ethylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanophenyl)-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyanophenyl derivatives.

Scientific Research Applications

N-(2-Cyanophenyl)-N-ethylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Cyanophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position of the cyano group on the phenyl ring and the nature of the alkyl substituent on the sulfonamide nitrogen significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Phenyl/Nitrogen) Molecular Formula Molecular Weight (g/mol) Purity (%) Notable Properties
N-(2-Cyanophenyl)-N-ethylmethanesulfonamide 2-CN, N-ethyl C₁₁H₁₃N₂O₂S 253.30 96 High solubility in polar aprotic solvents
N-(4-Cyanophenyl)-N-isopropylmethanesulfonamide 4-CN, N-isopropyl C₁₂H₁₅N₂O₂S 267.33 98 Increased lipophilicity vs. 2-CN analogs
N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide 2-CN, N-isopropyl C₁₂H₁₅N₂O₂S 267.33 96 Steric hindrance impacts reactivity
N-(2-Cyanophenyl)methanesulfonamide 2-CN, no N-alkyl C₈H₈N₂O₂S 196.23 98 Lower molecular weight, higher polarity
N-(2-Cyanophenyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide 2-CN, N-(2-hydroxypropyl), tosyl C₁₈H₁₉N₂O₃S 343.42 N/A Enhanced hydrogen-bonding capacity

Key Observations :

  • Positional Isomerism: The 2-cyano substitution (meta to sulfonamide) in the target compound may confer distinct electronic effects compared to 4-cyano analogs, influencing dipole moments and binding interactions .
  • The hydroxypropyl group in the tosyl derivative introduces hydrogen-bonding functionality, improving aqueous solubility .

Physicochemical and Spectral Properties

  • ¹H-NMR: In N-(2-cyanophenyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, aromatic protons resonate at δ 7.4–8.1 ppm, while the hydroxypropyl group shows signals near δ 3.5–4.0 ppm .
  • IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) are characteristic .
  • Thermal Stability : Higher purity grades (e.g., 98% for isopropyl analogs) suggest improved crystallinity and stability .

Biological Activity

N-(2-Cyanophenyl)-N-ethylmethanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential applications in various fields.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula: C₉H₁₁N₃O₂S
  • Molecular Weight: Approximately 224.28 g/mol
  • Functional Groups:
    • Cyanide group (–C≡N)
    • Methanesulfonamide moiety (–SO₂NH–)

This unique structure contributes to its chemical reactivity and biological properties.

The primary mechanism of action for this compound involves its inhibition of bacterial enzymes. Specifically, sulfonamides typically inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. By blocking this enzyme, the compound prevents the synthesis of nucleotides necessary for bacterial growth and replication.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial properties. The sulfonamide component is known for its effectiveness against a variety of bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antibacterial Activity Comparison

Compound NameActivity TypeTarget Bacteria
This compoundAntibacterialVarious Gram-positive and Gram-negative bacteria
1-(4-Cyanophenyl)-N-methylmethanesulfonamideAntibacterialE. coli, Staphylococcus aureus
4-Amino-N-ethylmethanesulfonamideAntimicrobialStreptococcus pneumoniae

Anti-inflammatory Effects

In addition to its antibacterial activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. This is likely due to its ability to interact with specific enzymes involved in inflammatory pathways, although further research is needed to elucidate these effects fully.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in the substituents on the phenyl ring or modifications to the sulfonamide group can significantly impact the efficacy and selectivity of the compound.

Table 2: SAR Insights

Compound VariantModificationsObserved Activity
1-(4-Cyanophenyl)-N-methylmethanesulfonamideDifferent N-substitutionEnhanced antibacterial activity
N-(2-cyanophenyl)benzenesulfonamideBenzene substitution instead of ethylPotential anti-inflammatory effects
1-(3-Cyanophenyl)-N-propylmethanesulfonamidePropyl substitution; cyano position changeVarying antibacterial spectrum

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar sulfonamide structures exhibited significant antibacterial activity against multi-drug resistant strains, highlighting their potential in treating infections where traditional antibiotics fail .
  • Inflammatory Pathway Inhibition : Another research project focused on evaluating the anti-inflammatory effects using RAW 264.7 macrophage assays. The results indicated that certain derivatives could inhibit nitric oxide production, a key marker of inflammation .
  • Enzyme Interaction Studies : Interaction studies have shown that this compound binds effectively to specific enzyme targets, suggesting a mechanism for its therapeutic effects against bacterial infections and inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Cyanophenyl)-N-ethylmethanesulfonamide
Reactant of Route 2
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